Cas no 37637-20-0 (azepane-2,5-dione)
azepane-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- Azepan-2,5-dione
- 2,5-Azepanedione
- azepane-2,5-dione
- 1-Azacyclohepta-2,5-dion
- 2-Aza-1,5-cycloheptanedione
- 4-Oxohexanlactam
- AC1MVXPH
- AC1Q4ZTI
- Azepane-1-carboxylic acid amide
- CTK8F7888
- Hexahydro-azepin-1-carbamid
- hexahydro-azepine-1-carboxamide
- hexahydroazepine-2,5-dione
- N,N-hexamethyleneurea
- Perhydro-azepin-dion-(2,5)
- SureCN2778162
- 37637-20-0
- C91705
- MFCD11870223
- SCHEMBL1555858
- EN300-233894
- DA-06326
- SB36913
- CS-0215332
- CHEMBL4578124
- AKOS006347695
-
- MDL: MFCD11870223
- Inchi: 1S/C6H9NO2/c8-5-1-2-6(9)7-4-3-5/h1-4H2,(H,7,9)
- InChI Key: LXHOPZDMESSDCP-UHFFFAOYSA-N
- SMILES: O=C1CCC(NCC1)=O
Computed Properties
- Exact Mass: 127.063328530g/mol
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 46.2Ų
azepane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300280-1g |
Azepane-2,5-dione |
37637-20-0 | 95% | 1g |
$1094 | 2021-06-09 | |
| abcr | AB537515-1 g |
Azepane-2,5-dione |
37637-20-0 | 1g |
€1074.60 | 2023-06-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-1g |
Azepane-2,5-dione |
37637-20-0 | 98% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-5g |
Azepane-2,5-dione |
37637-20-0 | 98% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-500mg |
Azepane-2,5-dione |
37637-20-0 | 98% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-250mg |
Azepane-2,5-dione |
37637-20-0 | 98% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-100mg |
Azepane-2,5-dione |
37637-20-0 | 98% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0883-50mg |
Azepane-2,5-dione |
37637-20-0 | 98% | 50mg |
1110.94CNY | 2021-05-08 | |
| Chemenu | CM300280-1g |
Azepane-2,5-dione |
37637-20-0 | 95% | 1g |
$*** | 2023-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15629-100MG |
azepane-2,5-dione |
37637-20-0 | 95% | 100MG |
¥ 732.00 | 2023-04-13 |
azepane-2,5-dione Suppliers
azepane-2,5-dione Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on azepane-2,5-dione
Chemical Profile of Azepane-2,5-dione (CAS No. 37637-20-0)
Azepane-2,5-dione, identified by the Chemical Abstracts Service registry number CAS No. 37637-20-0, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This bicyclic lactam derivative features a seven-membered ring system containing two nitrogen atoms, making it a member of the azepane class. The presence of carbonyl groups at the 2- and 5-positions introduces unique reactivity and potential applications in synthetic chemistry and drug development.
The structural framework of azepane-2,5-dione imparts distinct electronic and steric properties that influence its interactions with biological targets. The nitrogen atoms in the ring system can participate in hydrogen bonding, while the conjugated carbonyl groups can engage in π-stacking interactions, making this compound a versatile scaffold for designing molecules with specific pharmacological profiles. Recent studies have highlighted its potential as a precursor or intermediate in the synthesis of more complex pharmacophores.
In the realm of medicinal chemistry, azepane-2,5-dione has been explored for its ability to modulate various biological pathways. Its structural motif is reminiscent of several bioactive natural products and pharmaceuticals, suggesting that derivatives of this compound may exhibit therapeutic efficacy. For instance, modifications to the ring system or functionalization of the carbonyl groups could yield compounds with enhanced binding affinity to target proteins or enzymes involved in metabolic disorders, neurodegenerative diseases, or inflammatory conditions.
Recent advancements in computational chemistry have enabled the rapid screening of azepane-2,5-dione derivatives for their binding affinity to protein targets. Molecular docking studies have identified several analogs with promising interactions with enzymes such as kinases and proteases, which are key players in cancer signaling pathways. These findings align with broader trends in drug discovery where heterocyclic compounds are increasingly recognized for their ability to occupy narrow binding pockets within biological macromolecules.
The synthesis of azepane-2,5-dione and its derivatives presents both challenges and opportunities for synthetic chemists. Traditional methods often involve cyclization reactions followed by oxidation to introduce the carbonyl groups. However, modern approaches leveraging transition-metal catalysis have opened new avenues for constructing the azepane core with greater efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at specific positions on the ring, allowing for fine-tuning of physicochemical properties.
One particularly intriguing aspect of azepane-2,5-dione is its potential as a chiral scaffold. The presence of stereogenic centers in the seven-membered ring allows for the preparation of enantiomerically pure derivatives, which are often essential for achieving optimal pharmacological activity while minimizing side effects. Enantioselective synthesis strategies, including asymmetric hydrogenation and chiral auxiliary-assisted methods, have been successfully applied to generate enantiomerically enriched azepane-2,5-dione analogs.
The pharmaceutical industry has taken notice of azepane-2,5-dione due to its perceived versatility as a drug-like scaffold. Several biotechnology companies and academic research groups are currently investigating its potential in preclinical development pipelines. Early-stage trials have shown encouraging results in models of pain modulation and anti-inflammatory responses, prompting further exploration into its therapeutic applications. The compound’s ability to cross the blood-brain barrier also makes it an attractive candidate for central nervous system (CNS) drug discovery.
From a chemical biology perspective, azepane-2,5-dione serves as a valuable tool for understanding enzyme mechanisms and developing inhibitors with high specificity. Its structural features allow it to mimic natural substrates or transition-state analogs, providing insights into catalytic processes at a molecular level. This information can be leveraged to design more effective inhibitors for therapeutic purposes or to develop probes for biochemical research.
The environmental impact of synthesizing azepane-2,5-dione and its derivatives is another area of growing interest. Green chemistry principles are being increasingly applied to minimize waste and reduce energy consumption during production processes. Solvent-free reactions, catalytic methods using earth-abundant metals, and flow chemistry techniques are among the innovations that have been successfully implemented in recent years. These approaches not only improve sustainability but also enhance scalability for industrial applications.
In conclusion,Azepane-2,5-dione (CAS No. 37637-20-0) represents a promising chemical entity with diverse applications in medicinal chemistry and drug development. Its unique structural features offer opportunities for designing molecules with tailored biological activities across multiple therapeutic areas. As research continues to uncover new synthetic methodologies and pharmacological insights,azepane-2,5-dione is poised to remain a cornerstone compound in academic and industrial settings alike.
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